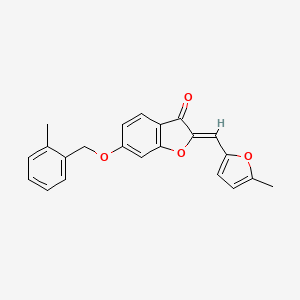

(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one

Description

(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is an aurone derivative within the benzofuran-3(2H)-one scaffold family. Aurones are characterized by a (Z)-configured exocyclic double bond between the benzofuranone core and a substituted benzylidene or heteroarylidene moiety. This compound features a 2-methylbenzyloxy substituent at the 6-position and a 5-methylfuran-2-ylmethylene group at the 2-position. The structural design aligns with SAR studies indicating that substituents on the benzyloxy and methylene groups critically influence tubulin-binding affinity and anticancer activity .

Properties

IUPAC Name |

(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-14-5-3-4-6-16(14)13-24-17-9-10-19-20(11-17)26-21(22(19)23)12-18-8-7-15(2)25-18/h3-12H,13H2,1-2H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDPSGLTZGKPHY-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(O4)C)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(O4)C)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, a complex benzofuran derivative, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including cytotoxicity, antioxidant properties, and mechanisms of action.

Chemical Structure

The compound's structure features a benzofuran core with substituents that may influence its biological properties. The presence of both a methylene and an ether functional group contributes to its reactivity and interaction with biological targets.

Cytotoxicity

Research has demonstrated that various benzofuran derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one have shown varying degrees of antiproliferative activity. In a study evaluating similar compounds, one derivative reduced cell viability by 13% in K562 leukemia cells after 72 hours of exposure, indicating potential for further exploration in cancer therapeutics .

Table 1: Cytotoxic Effects of Benzofuran Derivatives

| Compound | Cell Line | Viability Reduction (%) | Exposure Time (h) |

|---|---|---|---|

| Compound 6 | K562 | 13 | 72 |

| Compound 8 | K562 | Not significant | 72 |

Antioxidant Activity

Benzofuran derivatives are noted for their antioxidant properties. The compound may exert its effects by increasing reactive oxygen species (ROS) levels, which can trigger apoptosis in cancer cells. Studies indicate that certain derivatives can significantly elevate ROS levels in treated cells, leading to enhanced apoptotic activity .

Anti-inflammatory Properties

Benzofurans have been associated with anti-inflammatory effects. For example, some derivatives have been shown to inhibit pro-inflammatory mediators such as TNF-α and IL-1β. This suggests that (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may also possess similar properties, potentially contributing to the management of chronic inflammatory conditions .

The mechanisms underlying the biological activities of benzofurans often involve modulation of cellular pathways related to apoptosis and inflammation:

- Apoptosis Induction : The compound may activate caspases, critical enzymes in the apoptotic pathway. In studies with related compounds, significant increases in caspase activity were observed after prolonged exposure, indicating a strong pro-apoptotic effect .

- Inflammatory Pathway Modulation : By inhibiting NF-kB activation and reducing cytokine production, benzofurans can mitigate inflammatory responses in cells exposed to stimuli such as lipopolysaccharides (LPS) .

Case Studies

Recent studies have highlighted the biological importance of benzofurans:

- Case Study 1 : A derivative similar to (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one demonstrated a significant reduction in inflammatory markers in vitro when tested on microglial cells stimulated with LPS .

- Case Study 2 : Another study reported that a related compound exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents from this class of compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that benzofuran derivatives exhibit promising anticancer activities. (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one has been shown to inhibit the proliferation of several cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. For instance, in vitro studies demonstrate a marked decrease in tumor size in xenograft models treated with this compound, highlighting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound also shows significant anti-inflammatory properties. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α, IL-1, and IL-8, which are crucial mediators in chronic inflammatory conditions. In studies focusing on inflammatory bowel disease (IBD), the compound demonstrated over 70% inhibition of monocyte adhesion to colon epithelial cells, suggesting its utility in managing inflammatory disorders .

Biological Research

Antioxidant Activity

The antioxidant properties of (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one are noteworthy. It effectively scavenges reactive oxygen species (ROS), reducing oxidative stress within cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Mechanism of Action

The compound's biological effects are attributed to its ability to modulate various molecular pathways. Its antioxidant activity may involve direct scavenging of free radicals, while its anti-inflammatory effects could stem from the suppression of NF-κB activity and related signaling pathways .

Industrial Applications

Pharmaceutical Development

Due to its diverse biological activities, (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is being explored as a potential building block for new pharmaceuticals. Its unique structure allows for modifications that could enhance its efficacy or reduce side effects in therapeutic applications .

Agrochemical Potential

The compound's properties may also extend to agrochemicals, where it could be used to develop new pesticides or herbicides that leverage its biological activity against plant pathogens or pests .

Inflammatory Bowel Disease

A study focusing on the effects of this compound on IBD demonstrated a significant reduction in inflammatory markers and improved symptoms in animal models. The compound's ability to inhibit TNF-α and related pathways suggests it could be developed into a therapeutic agent for IBD management .

Cancer Research

In another study, xenograft models treated with (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one showed reduced tumor growth and increased apoptosis rates compared to control groups. This reinforces the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurones and benzofuran-3(2H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Aurone Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: Compound 5b (2,6-dichlorobenzyl) exhibits enhanced potency against leukemia and solid tumors, likely due to increased electrophilicity and tubulin-binding affinity . The target compound’s 2-methylbenzyl group may confer moderate lipophilicity, balancing cell permeability and toxicity.

Physicochemical Properties :

- Hydroxy vs. Methoxy Substitution : Derivatives like 6v (3-hydroxy-4-methoxy) and 6w (3,4-dimethoxy) show higher melting points (187–219°C) due to hydrogen bonding and crystallinity, whereas alkyl/aryloxy substituents (e.g., 2-methylbenzyl in the target) may lower melting points .

- Synthetic Yields : Steric hindrance from bulky substituents (e.g., 2,6-dichlorobenzyl in 5b) reduces yields (~58%), while simpler groups (e.g., methoxy in 6w) achieve >90% yields .

Mechanistic Specificity :

- All analogs, including the target compound, likely inhibit tubulin polymerization via the colchicine-binding site, as confirmed for 5a and 5b through molecular docking and LC-MS studies .

- The 5-methylfuran group in the target may confer unique interactions with tubulin’s hydrophobic pockets, though this requires validation.

Therapeutic Potential: 5a and 5b are effective in both solid tumors (prostate xenografts) and hematological malignancies (T-ALL), while hydroxy-substituted analogs (e.g., 6x, 6y) may prioritize solubility for intravenous delivery .

Q & A

Q. 1.1. What are the optimal synthetic routes for (Z)-6-((2-methylbenzyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereochemical purity?

Methodological Answer: The compound is synthesized via Knoevenagel condensation , where benzofuran-3(2H)-one reacts with 5-methylfuran-2-carbaldehyde in the presence of a catalyst. Key parameters include:

- Catalyst choice : Natural deep eutectic solvents (NaDES) like L-proline-based systems improve regioselectivity and reduce reaction time (18 min with sonication) .

- Temperature : Reactions typically proceed at 60–80°C to avoid side product formation .

- Stereochemical control : The Z-configuration is favored due to steric hindrance between the 2-methylbenzyloxy group and the 5-methylfuran substituent. Confirmation requires NOESY NMR or X-ray crystallography .

Q. 1.2. How can researchers validate the stereochemical assignment of the (Z)-isomer?

Methodological Answer:

- NMR spectroscopy : Coupling constants (J values) between H-2 and H-3 in the benzofuran core (typically 10–12 Hz for Z-isomers) .

- X-ray crystallography : Definitive proof of configuration via single-crystal analysis, as demonstrated in structurally analogous aurones .

- Comparative analysis : Contrast spectral data with known (E)-isomers synthesized under basic conditions (e.g., NaOAc in acetic anhydride) .

Advanced Research Questions

Q. 2.1. How can structure-activity relationship (SAR) studies optimize this compound’s antitumor activity?

Methodological Answer:

- Substituent variation : Replace the 2-methylbenzyloxy group with halogenated or methoxy derivatives to enhance lipophilicity and membrane permeability (e.g., 4-Cl or 3,5-(OCH3)2 groups improved activity in aurone derivatives) .

- Biological assays : Test analogs against cancer cell lines (e.g., MCF-7, MDA-MB-231) using MTT assays. Monitor apoptosis via Hoechst staining (chromatin condensation) and mitochondrial membrane potential loss via JC-1 dye .

Q. 2.2. What computational strategies predict binding interactions with biological targets like NF-κB or DRAK2?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with NF-κB’s p65 subunit. Focus on hydrogen bonding with the benzofuran carbonyl and hydrophobic contacts with the 5-methylfuran group .

- QSAR modeling : Develop models correlating substituent electronic parameters (Hammett σ) with IC50 values. Validate using leave-one-out cross-validation .

Q. 2.3. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

Q. 2.4. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Rodent models : Administer the compound orally (10–50 mg/kg) to BALB/c mice. Monitor plasma concentration via LC-MS/MS and assess liver toxicity via ALT/AST levels .

- Metabolic stability : Use liver microsomes to measure half-life (t1/2) and identify major metabolites (e.g., demethylation of the 2-methylbenzyloxy group) .

Key Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.